molecular formula C8H12ClNO3 B054024 (S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate CAS No. 111492-60-5

(S)-Ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B054024
CAS No.: 111492-60-5
M. Wt: 205.64 g/mol
InChI Key: QTIHPNVUSJGZPM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxycarbonyl)-L-proline chloride is an organic compound that belongs to the class of acyl chlorides It is derived from L-proline, an amino acid, and features an ethoxycarbonyl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxycarbonyl)-L-proline chloride can be synthesized through the reaction of L-proline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the ethyl chloroformate acting as the carbonylating agent to introduce the ethoxycarbonyl group. The resulting intermediate is then treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into the corresponding acyl chloride .

Industrial Production Methods: Industrial production of 1-(Ethoxycarbonyl)-L-proline chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-L-proline chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in the formation of amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolysis occurs readily in aqueous conditions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1-(Ethoxycarbonyl)-L-proline chloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Pharmaceutical Research: Investigated for its potential use in the development of proline-based drugs and prodrugs.

    Organic Synthesis: Employed in the synthesis of various organic compounds, including heterocycles and natural product derivatives.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This reactivity is exploited in peptide synthesis and other organic transformations. The ethoxycarbonyl group provides steric protection, allowing for selective reactions at the proline nitrogen atom .

Comparison with Similar Compounds

    1-(Benzyloxycarbonyl)-L-proline chloride: Similar in structure but features a benzyloxycarbonyl group instead of an ethoxycarbonyl group.

    1-(Methoxycarbonyl)-L-proline chloride: Features a methoxycarbonyl group, offering different reactivity and steric properties.

Uniqueness: 1-(Ethoxycarbonyl)-L-proline chloride is unique due to its specific combination of the ethoxycarbonyl protecting group and the proline scaffold. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

111492-60-5

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

QTIHPNVUSJGZPM-LURJTMIESA-N

SMILES

CCOC(=O)N1CCCC1C(=O)Cl

Isomeric SMILES

CCOC(=O)N1CCC[C@H]1C(=O)Cl

Canonical SMILES

CCOC(=O)N1CCCC1C(=O)Cl

Synonyms

1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.